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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, functional

activity, and associated signaling pathways of BMS-986235, a selective agonist for the Formyl

Peptide Receptor 2 (FPR2). The information is compiled to support further research and

development efforts in the fields of inflammation, immunology, and cardiovascular diseases.

Core Data Presentation: Binding Affinity and
Functional Potency
BMS-986235, also known as LAR-1219, is a potent and selective agonist of FPR2.[1][2] Its

activity has been characterized through various in vitro assays, demonstrating high potency for

human and mouse FPR2 with significant selectivity over FPR1. The following tables summarize

the key quantitative data on the binding and functional profile of BMS-986235.
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Parameter Receptor/Assay Value (nM) Cell Line

EC50 Human FPR2 0.41 HEK293

EC50 Mouse FPR2 3.4 HEK293

IC50
Neutrophil

Chemotaxis

Not explicitly

quantified, but

inhibition was

observed

Human Neutrophils

EC50
Macrophage

Phagocytosis

Not explicitly

quantified, but

stimulation was

observed

Mouse Peritoneal

Macrophages

Table 1: Functional Potency of BMS-986235

Gα Subunit EC50 (nM)

Gαi1 ~5-13

Gαi2 ~5-13

Gαi3 ~5-13

GαoA ~5-13

GαoB ~5-13

Table 2: BMS-986235-Mediated G-Protein Activation in HEK293 Cells Expressing Human

FPR2[3]

Parameter EC50 (nM)

β-arrestin Recruitment ~5-13

Table 3: BMS-986235-Mediated β-arrestin Recruitment in HEK293 Cells Expressing Human

FPR2
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Signaling Pathways Modulated by BMS-986235
Activation of FPR2 by BMS-986235 initiates a cascade of intracellular signaling events. As a G-

protein-coupled receptor (GPCR), FPR2 primarily couples to Gαi proteins.[3][4] This leads to

the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, the dissociation of the G-protein subunits (Gαi and Gβγ) triggers downstream

signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway,

specifically the phosphorylation of ERK1/2.

In addition to G-protein-dependent signaling, BMS-986235 also promotes the recruitment of β-

arrestin to the activated FPR2. This interaction is crucial for receptor desensitization,

internalization, and for initiating G-protein-independent signaling pathways. The engagement of

both G-protein and β-arrestin pathways underscores the multifaceted cellular responses

induced by BMS-986235, which include the inhibition of neutrophil chemotaxis and the

stimulation of macrophage phagocytosis.
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Caption: BMS-986235 signaling at FPR2.

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BMS-986235
are provided below. These protocols are representative of standard assays used to evaluate

FPR2 agonists.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR2

activation, which is a hallmark of Gαq/11 or Gαi/o (via Gβγ) signaling.
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Cell Preparation

Assay Execution

Data Analysis

Seed HEK293-hFPR2 cells
in 96-well plate

Incubate overnight

Load cells with Fura-2 AM

Incubate for 60 min at 37°C

Wash cells with assay buffer

Add BMS-986235
(or control)

Measure fluorescence
(Ex: 340/380nm, Em: 510nm)

Calculate 340/380nm ratio

Plot dose-response curve

Determine EC50

Click to download full resolution via product page

Caption: Calcium mobilization assay workflow.
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Methodology:

Cell Culture: HEK293 cells stably expressing human FPR2 are seeded into 96-well black-

walled, clear-bottom plates and cultured overnight.

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer

containing the ratiometric calcium indicator Fura-2 AM for 60 minutes at 37°C.

Assay: After incubation, the loading buffer is removed, and cells are washed with an assay

buffer. The baseline fluorescence is measured.

Compound Addition: BMS-986235 at various concentrations is added to the wells.

Signal Detection: Fluorescence intensity is measured immediately and kinetically using a

fluorescence plate reader, with excitation wavelengths of 340 nm and 380 nm and an

emission wavelength of 510 nm.

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated

to determine the intracellular calcium concentration. Dose-response curves are generated to

calculate the EC50 value.

Neutrophil Chemotaxis Assay
This assay assesses the ability of BMS-986235 to inhibit the directed migration of neutrophils

towards a chemoattractant.
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Preparation

Transwell Assay

Quantification

Isolate human neutrophils
from whole blood

Resuspend neutrophils in assay medium

Add neutrophils treated with BMS-986235
(or vehicle) to upper chamber

Add chemoattractant (e.g., fMLP)
to lower chamber

Incubate for 1.5 hours at 37°C

Collect migrated cells
from lower chamber

Quantify cells
(e.g., flow cytometry)

Calculate % inhibition

Click to download full resolution via product page

Caption: Neutrophil chemotaxis assay workflow.

Methodology:
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Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of

healthy donors using density gradient centrifugation.

Assay Setup: A Transwell system with a polycarbonate membrane (typically 3-5 µm pores) is

used. The lower chamber is filled with a chemoattractant (e.g., fMLP).

Cell Treatment: Isolated neutrophils are pre-incubated with different concentrations of BMS-
986235 or vehicle control.

Migration: The treated neutrophils are added to the upper chamber of the Transwell. The

plate is incubated to allow neutrophil migration towards the chemoattractant in the lower

chamber.

Quantification: After incubation, the number of neutrophils that have migrated to the lower

chamber is quantified, typically by flow cytometry or a cell viability assay.

Data Analysis: The inhibitory effect of BMS-986235 is determined by comparing the number

of migrated cells in the treated wells to the vehicle control wells, and an IC50 value is

calculated.

Macrophage Phagocytosis Assay
This assay measures the ability of BMS-986235 to enhance the engulfment of particles by

macrophages.
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Cell & Particle Preparation

Phagocytosis Assay

Measurement

Isolate mouse peritoneal macrophages

Seed macrophages in 96-well plate

Treat macrophages with BMS-986235
(or vehicle)

Prepare fluorescently labeled Zymosan particles

Add labeled Zymosan particles

Incubate to allow phagocytosis

Quench extracellular fluorescence

Measure intracellular fluorescence
(plate reader or flow cytometry)

Determine fold-increase in phagocytosis

Calculate EC50

Click to download full resolution via product page

Caption: Macrophage phagocytosis assay workflow.
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Methodology:

Macrophage Isolation: Primary macrophages are isolated from the peritoneal cavity of mice.

Cell Plating: The isolated macrophages are plated in a 96-well plate and allowed to adhere.

Compound Treatment: Macrophages are treated with various concentrations of BMS-986235
or vehicle control.

Phagocytosis Induction: Fluorescently labeled Zymosan particles (a yeast cell wall

component) are added to the wells and incubated with the macrophages to allow for

phagocytosis.

Quenching: After incubation, a quenching agent is added to extinguish the fluorescence of

non-ingested Zymosan particles.

Signal Detection: The fluorescence of the ingested particles is measured using a

fluorescence plate reader or flow cytometer.

Data Analysis: The increase in phagocytosis is quantified, and a dose-response curve is

generated to determine the EC50 value.

G-Protein Activation (BRET) Assay
This assay measures the activation of specific Gα subunits upon agonist binding to FPR2 using

Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for FPR2, a

specific Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and a Gβγ subunit fused

to a BRET acceptor (e.g., YFP).

Cell Plating: Transfected cells are plated in 96-well white-walled, white-bottom plates.

Substrate Addition: The BRET substrate (e.g., coelenterazine h) is added to the cells.

Compound Addition: BMS-986235 at various concentrations is added to the wells.
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Signal Detection: The luminescence signals from the BRET donor and acceptor are

measured simultaneously using a BRET-compatible plate reader.

Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). A change

in the BRET ratio upon agonist addition indicates G-protein activation. Dose-response curves

are plotted to determine the EC50 for the activation of each Gα subunit.

β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FPR2, often using a

technology like the PathHunter® assay (DiscoverX).

Methodology:

Cell Line: A stable cell line co-expressing FPR2 fused to a small enzyme fragment (ProLink)

and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is

used.

Cell Plating: The cells are plated in 96-well plates.

Compound Addition: BMS-986235 at various concentrations is added to the cells and

incubated.

Signal Development: A substrate for the complemented enzyme is added, and the plate is

incubated to allow for signal generation.

Signal Detection: The chemiluminescent signal is measured using a plate reader.

Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-

arrestin recruitment. A dose-response curve is generated to calculate the EC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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